REACTION_CXSMILES
|
B(Br)(Br)Br.C[O:6][C:7]1[C:16]2[CH:15]=[C:14]([O:17]C)[C:13]([O:19]C)=[C:12]([C:21]([NH:23][CH2:24][CH:25]([C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=3)[CH3:26])=[O:22])[C:11]=2[CH:10]=[C:9]([CH3:33])[C:8]=1[C:34]1[C:43]([CH3:44])=[CH:42][C:41]2[C:40]([C:45]([NH:47][CH2:48][CH:49]([C:51]3[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=3)[CH3:50])=[O:46])=[C:39]([O:57]C)[C:38]([O:59]C)=[CH:37][C:36]=2[C:35]=1[O:61]C.Cl>C(Cl)Cl>[OH:6][C:7]1[C:16]2[CH:15]=[C:14]([OH:17])[C:13]([OH:19])=[C:12]([C:21]([NH:23][CH2:24][CH:25]([C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=3)[CH3:26])=[O:22])[C:11]=2[CH:10]=[C:9]([CH3:33])[C:8]=1[C:34]1[C:43]([CH3:44])=[CH:42][C:41]2[C:40]([C:45]([NH:47][CH2:48][CH:49]([C:51]3[CH:52]=[CH:53][CH:54]=[CH:55][CH:56]=3)[CH3:50])=[O:46])=[C:39]([OH:57])[C:38]([OH:59])=[CH:37][C:36]=2[C:35]=1[OH:61]
|
Name
|
ice
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
ambient temperature for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred for 30 min at room temperature
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (3×60 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=CC=2C(=C(C(=CC12)O)O)C(=O)NCC(C)C1=CC=CC=C1)C)C1=C(C=2C=C(C(=C(C2C=C1C)C(=O)NCC(C)C1=CC=CC=C1)O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 mg | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |